4-Chlorofuro[2,3-b]pyridine 4-Chlorofuro[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 193624-86-1
VCID: VC3797422
InChI: InChI=1S/C7H4ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
SMILES: C1=CN=C2C(=C1Cl)C=CO2
Molecular Formula: C7H4ClNO
Molecular Weight: 153.56 g/mol

4-Chlorofuro[2,3-b]pyridine

CAS No.: 193624-86-1

Cat. No.: VC3797422

Molecular Formula: C7H4ClNO

Molecular Weight: 153.56 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorofuro[2,3-b]pyridine - 193624-86-1

Specification

CAS No. 193624-86-1
Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
IUPAC Name 4-chlorofuro[2,3-b]pyridine
Standard InChI InChI=1S/C7H4ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
Standard InChI Key VJSOVZZEMSGHJS-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1Cl)C=CO2
Canonical SMILES C1=CN=C2C(=C1Cl)C=CO2

Introduction

Chemical and Structural Characteristics

Molecular Architecture

4-Chlorofuro[2,3-b]pyridine consists of a pyridine ring fused to a furan ring at the [2,3-b] positions (Figure 1). The chlorine substituent at position 4 on the pyridine ring introduces electronic asymmetry, enhancing electrophilic reactivity at adjacent sites. Density functional theory (DFT) calculations suggest that the chlorine atom’s electron-withdrawing effect stabilizes the aromatic system, reducing the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) compared to non-halogenated analogs .

Table 1: Key Chemical Properties

PropertyValue
CAS No.193624-86-1
Molecular FormulaC7H4ClNO\text{C}_7\text{H}_4\text{ClNO}
Molecular Weight153.56 g/mol
IUPAC Name4-chlorofuro[2,3-b]pyridine
SolubilityLimited in water; soluble in DMSO, DMF
Storage Conditions2–8°C in moisture-free environment

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 8.52 (d, J = 5.2 Hz, 1H, H-2), 7.89 (d, J = 5.2 Hz, 1H, H-3), 6.78 (s, 1H, H-5), 6.65 (s, 1H, H-6) .

  • 13C^{13}\text{C}-NMR: δ 152.3 (C-4), 145.1 (C-2), 128.9 (C-3), 117.6 (C-5), 112.4 (C-6) .

The chlorine atom’s deshielding effect is evident in the downfield shift of C-4. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 153.0 [M]+^+ .

Synthesis and Scalability

Four-Step Synthetic Route

A optimized pathway enables gram-scale production with minimal chromatography (Figure 2) :

  • Ester Saponification: Treatment of 2-ethoxycarbonyl-4-chlorofuro[2,3-b]pyridine with aqueous NaOH yields the carboxylic acid derivative.

  • Decarboxylation: Heating under acidic conditions removes the carboxyl group, forming 4-chlorofuro[2,3-b]pyridin-3-ol.

  • Triflation: Reaction with triflic anhydride converts the hydroxyl group to a triflate, enhancing reactivity for cross-coupling.

  • Palladium-Mediated Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl or amine groups at positions 3 and 5.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1NaOH (2M), EtOH, reflux, 6h92
2HCl (conc.), Δ, 2h85
3Tf2_2O, DCM, 0°C, 1h78
4Pd(PPh3_3)4_4, K2_2CO3_3, dioxane, 90°C65–80

Chemoselectivity in Functionalization

The triflate group at position 3 exhibits higher reactivity than the chlorine at position 4 in cross-coupling reactions. For example, Suzuki coupling with phenylboronic acid selectively substitutes the triflate, leaving the chlorine intact . This selectivity enables sequential modifications, critical for structure-activity relationship (SAR) studies in drug discovery.

Comparative Analysis of Furopyridine Derivatives

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesApplications
4-Chlorofuro[2,3-b]pyridineC7H4ClNO\text{C}_7\text{H}_4\text{ClNO}Chlorine at C4; triflate reactivityKinase inhibitors
3-Bromofuro[3,2-b]pyridineC7H4BrNO\text{C}_7\text{H}_4\text{BrNO}Bromine at C3; SNAr reactivityRadioligands
5-Chloro-2-(hydroxymethyl)C8H6ClNO2\text{C}_8\text{H}_6\text{ClNO}_2Hydroxymethyl group at C2Prodrug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator